3-[1-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxybenzyl)propanamide
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Overview
Description
3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, a cyclohexenyl group, and a methoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the quinazolinone core or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is explored for its therapeutic potential, including its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2,4-dioxo-1,2,3,4-tetrahydroquinazoline derivatives.
Cyclohexenyl Compounds: Molecules containing a cyclohexenyl group, which may exhibit similar chemical reactivity.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl moiety, which can influence their biological activity.
Uniqueness
The uniqueness of 3-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H34N4O5 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
3-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C29H34N4O5/c1-38-25-14-8-5-11-22(25)19-31-26(34)16-18-32-28(36)23-12-6-7-13-24(23)33(29(32)37)20-27(35)30-17-15-21-9-3-2-4-10-21/h5-9,11-14H,2-4,10,15-20H2,1H3,(H,30,35)(H,31,34) |
InChI Key |
UIWIMTPWBNOUAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
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